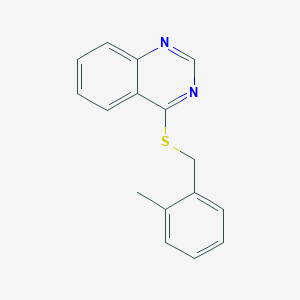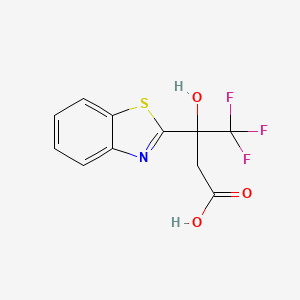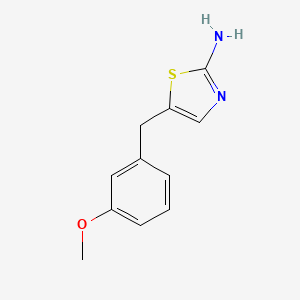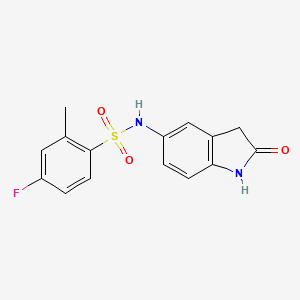
4-((2-Methylbenzyl)thio)quinazoline
Descripción general
Descripción
“4-((2-Methylbenzyl)thio)quinazoline” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have drawn attention due to their significant biological activities . They are used in the synthesis of various pharmaceuticals and exhibit a wide range of biological properties .
Synthesis Analysis
Quinazoline derivatives can be synthesized via various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “this compound” is not detailed in the available resources.Aplicaciones Científicas De Investigación
Anticancer Applications
Quinazoline derivatives have been synthesized and evaluated for their anticancer activities. For instance, a study synthesized a series of quinazoline derivatives and assessed their cytotoxicity against HeLa and MDA-MB231 cancer cell lines. Some compounds exhibited significant in vitro cytotoxicity, outperforming the standard gefitinib, suggesting potential as anticancer agents (Abuelizz et al., 2017). Another study focused on the antiproliferative and antiangiogenic properties of new VEGFR-2-targeting 2-thioxobenzo[g]quinazoline derivatives, demonstrating promising activity against breast MCF-7 and liver HepG2 cells, indicating their potential in cancer therapy (Abuelizz et al., 2020).
Radioiodination and Biodistribution
Research has also explored the radioiodination of quinazoline derivatives for potential use in imaging and therapy. A study on 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one demonstrated its successful labeling with radioactive iodine, showing significant uptake in tumor-bearing mice. This suggests the feasibility of using such compounds in radiopharmaceutical development for targeting tumor cells (Al-Salahi et al., 2018).
Antimicrobial Activity
Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized and evaluated for their antimicrobial activities. Some compounds showed good antimicrobial activities, outperforming commercial bactericides against specific pathogens, highlighting their potential in addressing antibiotic resistance (Yan et al., 2016).
Additional Insights
Beyond these primary applications, quinazoline derivatives exhibit a range of bioactivities, including antitubercular effects and as inhibitors for various biological targets such as DYRK1A, showcasing their versatility in drug discovery and development. For instance, 4-anilinoquinolines and quinazolines were identified as novel inhibitors of Mycobacterium tuberculosis, providing a foundation for further medicinal chemistry optimization (Asquith et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of 4-((2-Methylbenzyl)thio)quinazoline Quinazoline derivatives, a class to which this compound belongs, have been known to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
The exact mode of action of This compound It’s worth noting that quinazoline derivatives have been found to inhibit the migration and colony formation of certain cancer cells . They can induce apoptosis in these cells by increasing the expression of pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Biochemical Pathways
The specific biochemical pathways affected by This compound Quinazoline derivatives have been found to bind tightly to the active pocket of egfr (epidermal growth factor receptor), a protein involved in cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The adme data of similar quinazoline derivatives have been predicted and studied .
Result of Action
The molecular and cellular effects of This compound Similar quinazoline derivatives have been found to exhibit potent anti-proliferative activity against various human cancer cell lines .
Análisis Bioquímico
Biochemical Properties
4-((2-Methylbenzyl)thio)quinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways that lead to cell death. Moreover, this compound can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth. At high doses, it can exhibit toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the metabolism of nucleotides, leading to changes in nucleotide levels within the cell. These changes can impact cellular processes such as DNA replication and repair .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be actively transported into the nucleus, where it can exert its effects on gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Propiedades
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-6-2-3-7-13(12)10-19-16-14-8-4-5-9-15(14)17-11-18-16/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMDUGITJFSRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322712 | |
| Record name | 4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852366-97-3 | |
| Record name | 4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)

![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613354.png)
![3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2613355.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)




![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2613368.png)
